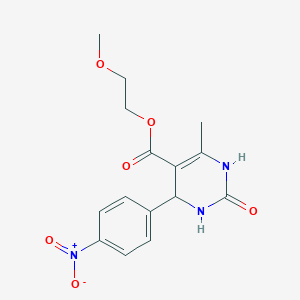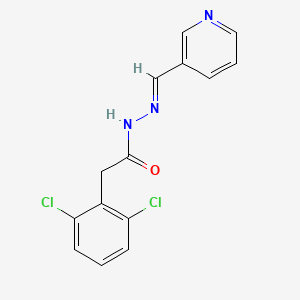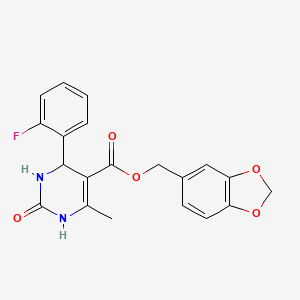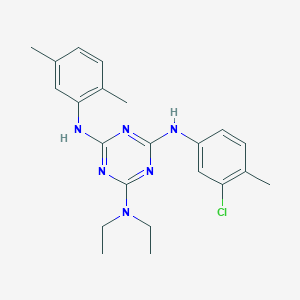
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various areas such as cancer treatment, neurodegenerative diseases, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, this compound has been found to inhibit the activation of NF-kappaB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. Studies have shown that this compound has antioxidant activity, which helps to reduce oxidative stress and inflammation. Additionally, this compound has been found to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body. Furthermore, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potent anticancer activity. This compound has shown activity against various cancer cells, which makes it a promising candidate for cancer treatment. Additionally, this compound has been found to have low toxicity, which is important in drug development. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are various future directions for 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. One of the most promising areas is cancer treatment. Further studies are needed to determine the efficacy of this compound in animal models and clinical trials. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases and cardiovascular diseases, which should be further explored. Furthermore, the mechanism of action of this compound should be further elucidated to understand its full potential in various scientific research applications.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. This compound has potent anticancer activity, reduces oxidative stress and inflammation, and inhibits angiogenesis. However, further studies are needed to determine its full potential in animal models and clinical trials.
Métodos De Síntesis
The synthesis method of 6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-isobutoxybenzaldehyde and thiourea to form 2-mercapto-3-phenyl-4(3H)-pyrimidinone. The second step involves the reaction of the previously obtained compound with 4-bromomethyl-2-hydroxyphenylacetic acid to form 6-hydroxy-5-(4-bromomethylbenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone. Finally, the compound is reacted with sodium isobutylate to obtain the desired product.
Aplicaciones Científicas De Investigación
6-hydroxy-5-(4-isobutoxybenzyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone has shown potential in various scientific research applications. One of the most promising areas is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain in Alzheimer's disease. Furthermore, this compound has shown potential in the treatment of cardiovascular diseases by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
6-hydroxy-5-[[4-(2-methylpropoxy)phenyl]methyl]-1-phenyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14(2)13-26-17-10-8-15(9-11-17)12-18-19(24)22-21(27)23(20(18)25)16-6-4-3-5-7-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGWZRBTPPPCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)


![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)

![3'-(3-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211442.png)

![methyl [4-[methyl(2-phenylethyl)amino]-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B5211454.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5211474.png)
![ethyl 3-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5211499.png)
amine hydrochloride](/img/structure/B5211509.png)
![N-(2,3-dichlorophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5211513.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)
